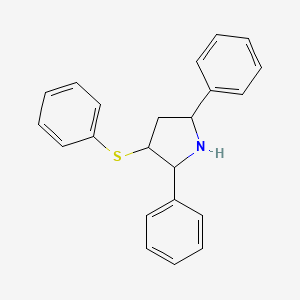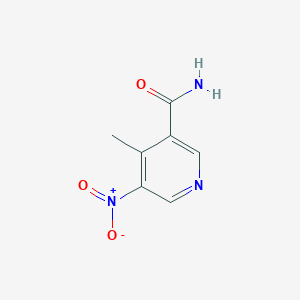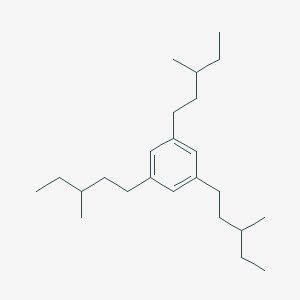
1,3,5-Tris(3-methylpentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(3-methylpentyl)benzene is an organic compound with the molecular formula C24H42 It is a derivative of benzene, where three hydrogen atoms on the benzene ring are replaced by 3-methylpentyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-methylpentyl)benzene can be synthesized through a Grignard reaction. The general procedure involves the reaction of 1,3,5-trichlorobenzene with an alkyl Grignard reagent, such as 3-methylpentylmagnesium bromide. The reaction is typically carried out in anhydrous diethyl ether as the solvent, under reflux conditions. After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, dried, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
1,3,5-Tris(3-methylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1,3,5-Tris(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,3,5-Tris(3-methylpentyl)benzene is primarily based on its hydrophobic interactions. The 3-methylpentyl groups provide a hydrophobic environment, which can interact with lipid membranes and other hydrophobic molecules. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs.
相似化合物的比较
Similar Compounds
1,3,5-Triisopropylbenzene: Similar in structure but with isopropyl groups instead of 3-methylpentyl groups.
1,3,5-Tributylbenzene: Contains butyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3,3-dimethylbutyl)benzene: Features 3,3-dimethylbutyl groups.
Uniqueness
1,3,5-Tris(3-methylpentyl)benzene is unique due to the specific length and branching of its alkyl groups. This structural feature provides distinct hydrophobic properties and steric effects, making it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
61064-04-8 |
|---|---|
分子式 |
C24H42 |
分子量 |
330.6 g/mol |
IUPAC 名称 |
1,3,5-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3 |
InChI 键 |
UEBGXRVBDLFIPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


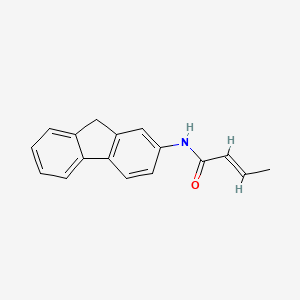
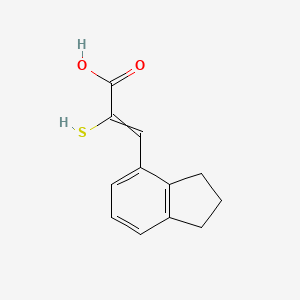
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
